molecular formula C10H13ClFN3 B1426482 1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane CAS No. 1338495-03-6

1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane

Cat. No.: B1426482
CAS No.: 1338495-03-6
M. Wt: 229.68 g/mol
InChI Key: OJIIYIYZHXQQPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane (CAS: 1338495-03-6) is a pyrimidine derivative featuring a 7-membered azepane ring substituted at the 4-position of the pyrimidine core. Its molecular formula is C₁₀H₁₃ClFN₃, with a molecular weight of 229.69 g/mol .

Properties

IUPAC Name

1-(2-chloro-5-fluoropyrimidin-4-yl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFN3/c11-10-13-7-8(12)9(14-10)15-5-3-1-2-4-6-15/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIIYIYZHXQQPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Reaction

The core step involves displacement of the chlorine atom at the 4-position of 2-chloro-5-fluoropyrimidine by the azepane nitrogen. This reaction is typically conducted under controlled conditions to maintain the integrity of the fluorine and chlorine substituents at other positions.

Step Reagents & Conditions Outcome
1 2-Chloro-5-fluoropyrimidine + Azepane SNAr substitution at 4-position
2 Base (e.g., sodium hydride or triethylamine) Deprotonation of azepane to enhance nucleophilicity
3 Solvent: polar aprotic (e.g., DMF, DMSO) Facilitates nucleophilic substitution
4 Temperature: 60-100°C Optimizes reaction rate and yield

Reaction Mechanism Insights

  • The electron-deficient pyrimidine ring activated by fluorine and chlorine substituents enhances susceptibility to nucleophilic attack.
  • Azepane nitrogen attacks the 4-position carbon bearing chlorine, displacing chloride ion.
  • The reaction proceeds via a Meisenheimer complex intermediate typical of SNAr mechanisms.

Purification and Characterization

  • Post-reaction, the mixture is quenched and extracted with organic solvents.
  • Purification is achieved by column chromatography or recrystallization.
  • Characterization includes NMR, MS, and elemental analysis confirming substitution pattern.

Related Synthetic Routes from Patents and Literature

Pyrimidine Functionalization and Halogenation (Patent CN102190628A)

  • Preparation of halogenated pyrimidine intermediates involves cyclization of enaminated precursors with formamide under basic conditions.
  • Chlorination of hydroxypyrimidine derivatives using phosphorus oxychloride yields 4-chloropyrimidines.
  • Bromination at α-positions can be performed with N-bromosuccinimide (NBS) to introduce further functional groups for diversification.

Use of Caprolactam and Piperidin-2-one as Azepane Precursors (Patent EP3369734A1)

  • Azepane ring formation can be achieved by reduction or ring expansion of lactam precursors such as caprolactam.
  • The azepane moiety is introduced via nucleophilic substitution on chloropyrimidine intermediates.
  • Microwave-assisted synthesis has been reported to enhance reaction efficiency.

Palladium-Catalyzed Coupling Reactions (Patent EP3444246B1)

  • Although focused on indole-pyrimidine derivatives, palladium-catalyzed cross-coupling methods (e.g., Suzuki coupling) are relevant for functionalizing pyrimidine rings.
  • These methods complement SNAr by enabling introduction of complex substituents on the pyrimidine scaffold, potentially applicable for azepane-linked derivatives.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Conditions Notes
Pyrimidine precursor 2-Chloro-5-fluoropyrimidine Commercial or synthesized via halogenation
Azepane source Azepane or azepane derivatives Nucleophile for substitution
Base Sodium hydride, triethylamine, or sodium methoxide Enhances nucleophilicity of azepane nitrogen
Solvent Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) Polar aprotic solvents preferred
Temperature 60-100°C Balances reaction rate and selectivity
Reaction time 6-24 hours Depending on scale and conditions
Purification Column chromatography, recrystallization To isolate pure 1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane
Yield Typically 50-80% Varies with reaction optimization

Research Findings and Optimization Notes

  • The presence of fluorine and chlorine substituents on the pyrimidine ring significantly increases the electrophilicity at the 4-position, facilitating selective substitution by azepane.
  • Choice of base and solvent critically affects the reaction outcome; sodium methoxide in methanol or sodium hydride in DMF are effective.
  • Microwave-assisted heating can reduce reaction times and improve yields.
  • Maintaining anhydrous and inert atmosphere conditions (e.g., nitrogen protection) prevents side reactions and decomposition.
  • Post-synthetic modifications on the azepane ring can be performed to diversify the compound's chemical space for pharmaceutical applications.

Chemical Reactions Analysis

1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate and acids for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions that form new chemical bonds, making it useful in the development of complex molecules.

Biology

The compound is being investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. Research indicates that similar compounds can inhibit key biological pathways, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial for cell proliferation and differentiation.

Potential Biological Activities:

  • Anticancer Activity: The inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, has been linked to anti-cancer effects. Compounds with similar structures have shown promise in impeding tumor growth in various cancer types.
  • Antimicrobial Properties: Studies suggest that the compound may exhibit activity against specific pathogens, although detailed investigations are required to confirm these effects.

Medicine

Research is ongoing to explore the therapeutic potential of this compound in treating diseases associated with abnormal cellular proliferation. Its ability to act as a kinase inhibitor positions it as a candidate for drug development aimed at conditions like cancer and autoimmune diseases .

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane are distinguished by variations in the heterocyclic amine substituents, halogen positioning, and salt forms. Below is a detailed analysis:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Similarity Score
This compound 1338495-03-6 C₁₀H₁₃ClFN₃ 229.69 7-membered azepane ring Reference
1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine 1401425-40-8 C₉H₁₂ClFN₄ 230.67 6-membered piperidine with NH₂ substituent 0.96
1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine dihydrochloride 923119-59-9 C₉H₁₄Cl₃FN₄ 302.60 Piperidine with NH₂·2HCl salt 0.96
2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine 31646-54-5 C₈H₉ClFN₃ 201.63 5-membered pyrrolidine ring 0.95
2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine 385390-91-0 C₉H₁₂ClFN₄ 230.67 Piperazine with N-methyl group -

Key Differences and Implications

Ring Size and Flexibility :

  • The 7-membered azepane in the parent compound offers greater conformational flexibility than 6-membered piperidine or 5-membered pyrrolidine rings. This may enhance binding to targets requiring extended geometries, such as kinases or GPCRs .
  • Piperazine derivatives (e.g., 2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine) introduce an additional nitrogen atom, increasing basicity and solubility in acidic environments .

Substituent Effects :

  • The piperidin-4-amine analog (CAS: 1401425-40-8) includes a primary amine group, which can participate in hydrogen bonding or serve as a site for further functionalization. Its dihydrochloride salt (CAS: 923119-59-9) improves aqueous solubility, critical for in vivo applications .
  • Pyrrolidine (CAS: 31646-54-5) lacks substituents beyond the ring, reducing steric hindrance but limiting hydrogen-bonding capacity .

Electronic and Steric Profiles: The chloro and fluoro groups in all analogs stabilize the pyrimidine ring via electron-withdrawing effects, directing reactivity toward nucleophilic substitution at the 4-position.

Research and Application Insights

  • Kinase Inhibition : Azepane-containing pyrimidines are frequently explored in kinase inhibitor design due to their ability to occupy hydrophobic pockets. The larger azepane ring may improve selectivity over piperidine analogs in targeting specific kinase isoforms .
  • Solubility and Bioavailability : Salt forms (e.g., dihydrochloride) enhance solubility, as seen in the piperidin-4-amine dihydrochloride derivative, making it more suitable for oral administration .
  • Metabolic Stability : Piperazine and pyrrolidine analogs may exhibit faster hepatic clearance due to smaller ring sizes and higher polarity, whereas azepane derivatives could show prolonged half-lives .

Biological Activity

1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane is a chemical compound that has garnered interest due to its unique structural features and potential biological activities. This compound combines a pyrimidine ring with a seven-membered azepane ring, making it a candidate for various pharmacological applications, particularly in oncology.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClF N4, with a molecular weight of approximately 187.60 g/mol. The presence of halogen atoms (chlorine and fluorine) on the pyrimidine ring enhances its reactivity and biological activity.

This compound has been identified as a kinase inhibitor , specifically targeting cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their inhibition can lead to anti-cancer effects by inducing cell cycle arrest in cancer cells. The compound's ability to inhibit CDK4 and CDK6 has been linked to its potential in treating various cancers, including breast cancer and multiple myeloma.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines. This activity is primarily attributed to its role as a CDK inhibitor, which disrupts the normal cell cycle progression in tumor cells.

Case Studies

  • Breast Cancer : In vitro studies have shown that compounds structurally similar to this compound can effectively impede the growth of breast cancer cells by inhibiting CDK4/6 activity. This leads to G1 phase arrest, preventing further progression of the cell cycle.
  • Multiple Myeloma : Another study highlighted the compound's efficacy against multiple myeloma cell lines, where it demonstrated dose-dependent inhibition of cell proliferation.

Interaction Studies

Interaction studies using techniques such as surface plasmon resonance have revealed that this compound binds effectively to CDK proteins. These studies provide insights into the binding affinities and mechanisms through which the compound exerts its biological effects.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesBiological Activity
2-Chloro-N-cyclopropyl-5-fluoropyrimidin-4-amineSimilar pyrimidine coreKinase inhibitor
4-Amino-2-chloro-5-fluoropyrimidineAmino group substitutionAnticancer activity
6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-pyrimidinamineExtended pyrimidine structurePotential kinase inhibition

The unique azepane ring structure combined with halogen substitutions enhances the pharmacological profile of this compound compared to other compounds lacking such diversity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods documented in patents. These methods typically involve specific conditions and reagents that facilitate the formation of the desired compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane?

  • Answer : The synthesis typically involves multi-step reactions, starting with cyclization to form the pyrimidine core followed by functionalization. For example, azepane derivatives can be introduced via nucleophilic substitution or coupling reactions. A validated approach includes using coupling agents (e.g., EDCI or DCC) to attach the azepane moiety to the chlorinated pyrimidine scaffold under inert conditions. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize byproducts .

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Answer : Use a combination of 1H/13C NMR (in DMSO–CCl4 mixtures to resolve proton environments) and high-resolution mass spectrometry (HRMS) . For crystalline derivatives, X-ray crystallography (as in Acta Crystallographica studies) provides unambiguous confirmation of stereochemistry and bond lengths. Reference chemical shifts against known azepane-containing analogs .

Q. What safety protocols are essential during handling and synthesis?

  • Answer : Strictly adhere to PPE guidelines: nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to volatile intermediates. Waste containing halogenated byproducts must be segregated and processed by certified hazardous waste facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer : Discrepancies may arise from variations in cell lines, assay conditions, or impurity profiles. To address this:

  • Replicate experiments across multiple cell models (e.g., NCI-60 panel used in cytotoxic studies).
  • Validate compound purity (>95% by HPLC) and stability (e.g., monitor degradation in DMSO stock solutions).
  • Use orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) to confirm activity mechanisms .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Answer : Modify the azepane ring’s substitution pattern to enhance metabolic stability. For instance, introducing electron-withdrawing groups (e.g., fluorine) can reduce CYP450-mediated oxidation. LogP adjustments via hydrophilic substituents (e.g., hydroxyls) improve aqueous solubility. Pharmacokinetic profiling in rodent models should include plasma half-life and tissue distribution analyses .

Q. How does the electronic nature of the 2-chloro-5-fluoropyrimidine scaffold influence reactivity in cross-coupling reactions?

  • Answer : The electron-deficient pyrimidine core facilitates Suzuki-Miyaura couplings with aryl boronic acids. The chloro group acts as a better leaving group compared to fluoro, enabling selective functionalization at the 4-position. DFT calculations can predict regioselectivity trends, while kinetic studies (e.g., monitoring via LC-MS) validate reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.